

Technical Guide: Physical and Chemical Properties of Cholesteryl (pyren-1-yl)hexanoate

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Compound of Interest

Compound Name: Cholesteryl (pyren-1-yl)hexanoate

Cat. No.: B12282570

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Abstract

Cholesteryl (pyren-1-yl)hexanoate is a fluorescently labeled cholesterol ester. This molecule is of significant interest in cellular biology and biophysics as a probe to study the dynamics, transport, and localization of cholesterol and cholesteryl esters within cellular membranes and lipid particles. The pyrene moiety serves as a sensitive fluorescent reporter, allowing for detailed investigation through techniques such as fluorescence microscopy and spectroscopy. This document provides a comprehensive overview of the known physical properties, a detailed hypothetical protocol for its synthesis and characterization, and a discussion of its primary applications.

Core Physical and Chemical Properties

Direct experimental data for many physical properties of **Cholesteryl (pyren-1-yl)hexanoate** are not readily available in the public domain. The data presented below is a combination of information from chemical suppliers and estimations based on structurally similar cholesteryl esters.

Property	Value	Source/Basis for Estimation
CAS Number	96886-70-3	Santa Cruz Biotechnology[1]
Molecular Formula	C49H64O2	Santa Cruz Biotechnology[1]
Molecular Weight	685.03 g/mol	Santa Cruz Biotechnology[1]
Melting Point	Estimated: 100-120 °C	Based on the melting point of Cholesteryl hexanoate (96 °C) [2] and the addition of the bulky, rigid pyrene group which would likely increase the melting point.
Boiling Point	Not available (likely to decompose at high temperatures)	-
Appearance	Likely a pale yellow or off-white solid	Pyrene itself is a pale yellow solid.
Solubility	Expected to be soluble in nonpolar organic solvents such as chloroform, dichloromethane, and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water.	General solubility characteristics of cholesteryl esters.
Fluorescence	Excitation: ~340 nm, Emission: ~375 nm and ~395 nm (monomer), ~470 nm (excimer)	Typical fluorescence properties of the pyrene fluorophore.

Synthesis and Characterization

While a specific, published protocol for the synthesis of **Cholesteryl (pyren-1-yl)hexanoate** is not available, a standard esterification procedure is the most plausible route. The general approach involves the reaction of cholesterol with 1-pyrenehexanoic acid.

Proposed Synthesis Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

- Cholesterol
- 1-Pyrenehexanoic acid
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask, dissolve cholesterol (1 equivalent) and 1-pyrenehexanoic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

- Add the DCC solution dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield **Cholesteryl (pyren-1-yl)hexanoate** as a solid.

Characterization Methods

The identity and purity of the synthesized **Cholesteryl (pyren-1-yl)hexanoate** should be confirmed using standard analytical techniques:

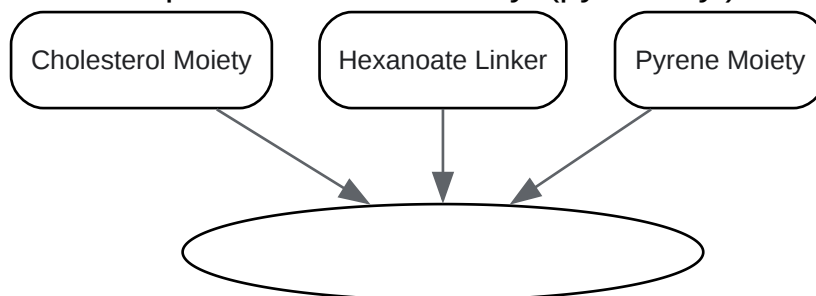
- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by identifying the characteristic peaks for the cholesterol backbone, the hexanoate linker, and the pyrene moiety.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1735 cm⁻¹).
- Fluorescence Spectroscopy: To determine the excitation and emission spectra of the pyrene fluorophore and to study its photophysical properties, such as quantum yield and lifetime.

Diagrams

Molecular Structure

The following diagram illustrates the logical relationship between the constituent parts of **Cholesteryl (pyren-1-yl)hexanoate**.

Structural components of Cholesteryl (pyren-1-yl)hexanoate



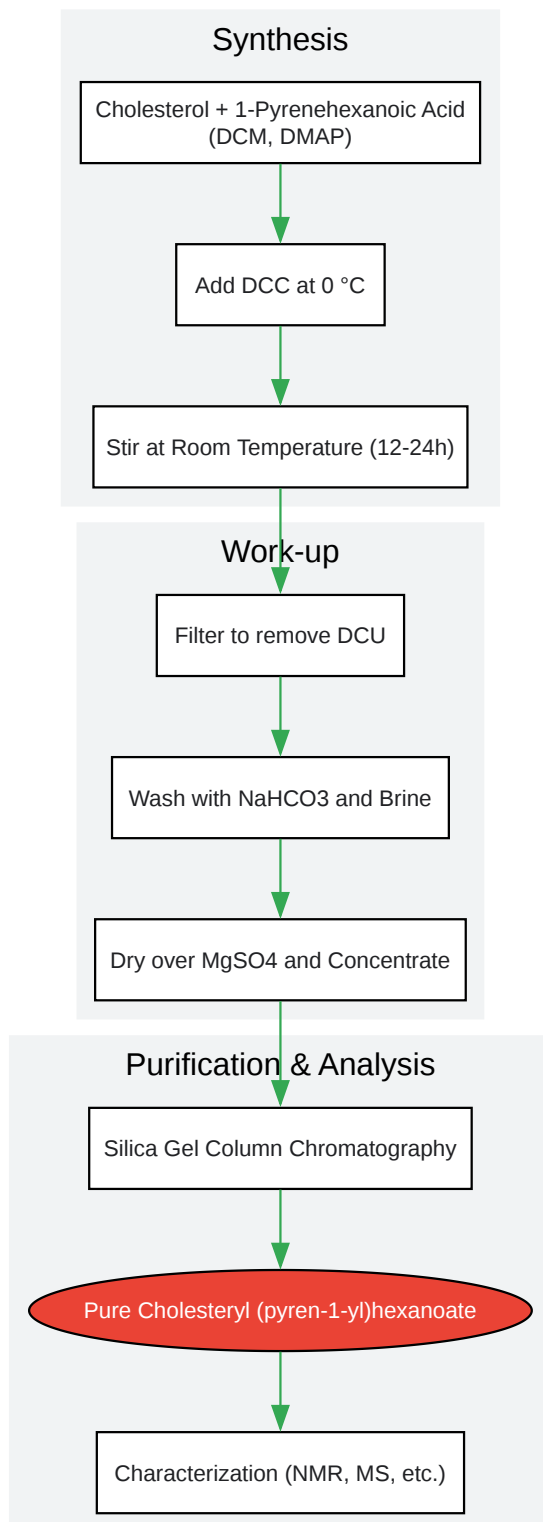
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Structural components of **Cholesteryl (pyren-1-yl)hexanoate**

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in the proposed synthesis and purification of **Cholesteryl (pyren-1-yl)hexanoate**.

Synthesis and Purification Workflow

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Synthesis and Purification Workflow

Applications in Research

Cholesteryl (pyren-1-yl)hexanoate is primarily used as a fluorescent analog to study the behavior of cholesterol and its esters in various biological systems.

- **Membrane Fluidity and Domain Studies:** The pyrene moiety's fluorescence is sensitive to its local environment. Changes in the monomer and excimer fluorescence can provide insights into the fluidity and organization of lipid membranes.
- **Cholesterol Transport and Trafficking:** By incorporating this fluorescent analog into cells or lipoprotein particles, researchers can visualize its movement between organelles and monitor the pathways of cholesterol ester metabolism.^{[3][4][5]}
- **Lipoprotein Structure and Function:** The probe can be used to study the structure and dynamics of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
- **Drug Delivery Systems:** As a fluorescently labeled lipid, it can be incorporated into lipid-based drug delivery systems like liposomes and lipid nanoparticles to study their formation, stability, and interaction with cells.

Conclusion

Cholesteryl (pyren-1-yl)hexanoate is a valuable tool for researchers in lipid biology and drug development. While detailed physical property data is sparse, its synthesis is achievable through standard organic chemistry techniques. Its utility as a fluorescent probe provides a powerful means to investigate the complex roles of cholesterol and cholesteryl esters in cellular processes. Further characterization of its physical properties would be beneficial for its broader application and for the quantitative interpretation of experimental results.

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